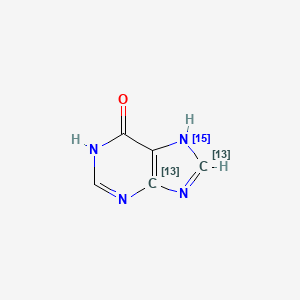

1,7-Dihydropurin-6-one

説明

特性

IUPAC Name |

1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1+1,4+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGQSTZJBFJUBT-JDKPDMQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=N[13C]2=C(C(=O)N1)[15NH][13CH]=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857867 | |

| Record name | (4,8-~13~C_2_,7-~15~N)-3,7-Dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246820-04-1 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246820-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4,8-~13~C_2_,7-~15~N)-3,7-Dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pivotal Role of Hypoxanthine in the Purine Metabolism Pathway: A Technical Guide

Abstract: Hypoxanthine (B114508), a naturally occurring purine (B94841) derivative, stands at a critical metabolic crossroads, fundamentally linking the de novo synthesis, salvage, and degradation pathways of purine nucleotides. Its concentration and flux are tightly regulated and serve as a sensitive barometer of cellular energetic status, particularly under conditions of hypoxia and high energy demand. Dysregulation of hypoxanthine metabolism is a hallmark of several severe pathologies, including the devastating neurological disorder Lesch-Nyhan syndrome and the inflammatory arthritis, gout. Furthermore, its accumulation in extracellular fluids is a well-established biomarker for ischemic events in tissues such as the heart and brain. This technical guide provides an in-depth exploration of hypoxanthine's central role in purine metabolism, detailing the key enzymatic pathways that govern its fate. It summarizes quantitative metabolic data, outlines detailed experimental protocols for its measurement, and presents visual diagrams of the core pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Metabolic Hub of Purine Homeostasis

Purine metabolism is a fundamental biochemical process essential for the synthesis of DNA and RNA, energy currency (ATP, GTP), and signaling molecules (cAMP, cGMP).[1] This intricate network comprises three interconnected segments: de novo synthesis, a salvage pathway for recycling, and a catabolic pathway for degradation and excretion.[2] Hypoxanthine is the key intermediate metabolite that links these three segments.[3][4] It is derived from the catabolism of endogenous purine nucleotides, such as adenosine (B11128) monophosphate (AMP) and inosine (B1671953) monophosphate (IMP), and can also arise from the spontaneous deamination of adenine (B156593) in DNA.[5][6] The fate of hypoxanthine is determined by two competing enzymatic pathways: it can be recycled back into the nucleotide pool via the salvage pathway or be irreversibly committed to degradation into uric acid.[6] This balance is crucial for maintaining nucleotide homeostasis and cellular energetic health.

Core Pathways of Hypoxanthine Metabolism

Hypoxanthine's position in purine metabolism is best understood by examining the three pathways that converge upon it.

De Novo Purine Synthesis

The de novo pathway constructs purine nucleotides from simple precursors like amino acids, bicarbonate, and formate.[7][8] This energy-intensive process, consuming significant ATP, culminates in the synthesis of inosine monophosphate (IMP), the first compound in the pathway with a complete purine ring.[7][8] IMP can then be converted to AMP and GMP. When these nucleotides are catabolized, they are ultimately converted to hypoxanthine before entering the salvage or degradation pathways. Physiologic concentrations of hypoxanthine can regulate the rate of de novo purine synthesis in a negative feedback loop; as hypoxanthine levels rise, de novo synthesis declines.[9]

The Purine Salvage Pathway: An Energy-Efficient Recycling System

The purine salvage pathway is a critical, energy-efficient mechanism for recycling purine bases.[10] This pathway is particularly vital in tissues with high cell turnover or limited de novo synthesis capacity.[6] The key enzyme in this process is Hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[11] HGPRT catalyzes the conversion of hypoxanthine and guanine (B1146940) back to their respective nucleotides, IMP and GMP, using 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP) as a co-substrate.[6][10][11] By reclaiming hypoxanthine, the salvage pathway dramatically reduces the cell's energetic burden.[6]

The Purine Degradation Pathway: Catabolism to Uric Acid

When purine supply exceeds cellular demand, or in cases of rapid ATP turnover (e.g., hypoxia), hypoxanthine is shunted into the degradation pathway.[12] This catabolic process is catalyzed by the enzyme Xanthine (B1682287) Oxidoreductase (XOR), a rate-limiting enzyme in purine degradation.[13][14] XOR first hydroxylates hypoxanthine to form xanthine, and then further hydroxylates xanthine to produce uric acid, the final end product of purine metabolism in humans.[14][15] This two-step reaction produces reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, linking purine catabolism to oxidative stress.[13][16]

Hypoxanthine as a Metabolic Checkpoint and Signaling Molecule

The concentration of hypoxanthine is a critical indicator of the cell's energetic state.[6] Under anaerobic or hypoxic conditions, the halt of oxidative phosphorylation leads to a rapid decrease in the ATP:ADP ratio, accelerating AMP catabolism and releasing a flux of hypoxanthine into the extracellular space.[6] This makes hypoxanthine a sensitive biomarker for cellular hypoxia and ischemic events.[6][17] Beyond being a simple waste product, hypoxanthine also functions as an active signaling molecule. For instance, it plays a protective role in the gut by helping to maintain the integrity of the intestinal epithelial barrier, particularly under the naturally low-oxygen conditions of the gut.[6][18]

Clinical Significance of Dysregulated Hypoxanthine Metabolism

The critical role of hypoxanthine is underscored by the severe pathologies that arise from its dysregulated metabolism.

Lesch-Nyhan Syndrome

Lesch-Nyhan syndrome is a rare, X-linked recessive disorder caused by a severe deficiency of the HGPRT enzyme.[19][20][21] The inability to salvage hypoxanthine shunts all purine degradation through the catabolic pathway.[6][19] This results in a massive overproduction of uric acid (hyperuricemia) and a constellation of devastating neurological symptoms, including dystonia, cognitive impairment, and characteristic self-injurious behaviors.[19][21][22]

Hyperuricemia and Gout

While not as severe as Lesch-Nyhan syndrome, gout is a common inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and tissues.[23] This condition arises from hyperuricemia, which can be caused by an overproduction of uric acid from precursors like hypoxanthine or an underexcretion of uric acid by the kidneys.[24] Pharmacological inhibition of Xanthine Oxidoreductase (e.g., with allopurinol) is a cornerstone of gout therapy.[13][23] This treatment blocks the conversion of hypoxanthine to uric acid, thereby lowering urate levels and promoting the reutilization of hypoxanthine through the salvage pathway.[13]

Hypoxanthine as a Biomarker

Elevated levels of hypoxanthine in plasma, serum, or other biological fluids are a robust biomarker for various pathological states, particularly those involving cellular energy depletion.

-

Cardiac Ischemia: Hypoxanthine is a rapid and sensitive biomarker for acute cardiac ischemia, with levels rising within minutes of an ischemic event, hours before traditional markers like cardiac troponins.[17]

-

Hypoxia and Stroke: In states of hypoxia, the degradation of adenine nucleotides to hypoxanthine accelerates.[16] Elevated hypoxanthine is a marker of ischemic brain edema and has been linked to blood-brain barrier disruption after stroke.[16][25]

-

Metabolic Disorders: Plasma hypoxanthine concentration is independently associated with obesity.[13][26] Human adipose tissue, particularly under hypoxic conditions, can be a significant source of secreted hypoxanthine.[2][13]

Quantitative Analysis of Hypoxanthine Metabolism

The dynamics of hypoxanthine flux are critical for understanding both normal physiology and disease states. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of Hypoxanthine Metabolism in Asphyxiated Neonates

| Parameter | Description | Value | 95% Confidence Interval |

|---|---|---|---|

| k_salvage | Rate constant for hypoxanthine salvage | 0.5 h⁻¹ | 0.33–0.77 h⁻¹ |

| k_degradation | Rate constant for hypoxanthine degradation to xanthine | 0.2 h⁻¹ | 0.09–0.31 h⁻¹ |

Data from a pharmacokinetic-pharmacodynamic model in neonates with hypoxic-ischemic encephalopathy.[27][28]

Table 2: Representative Hypoxanthine Concentrations in Human Tissues

| Tissue/Fluid | Condition | Mean Concentration | Notes |

|---|---|---|---|

| Bone Marrow | Normal | 7.1 µM | Found to be three times higher than simultaneous plasma concentrations.[9] |

| Plasma | Normal | ~2.4 µM | Calculated from bone marrow data.[9] |

Concentrations can vary significantly based on physiological state, preanalytical sample handling, and analytical methodology.[29]

Experimental Methodologies

Accurate quantification of hypoxanthine and the activity of related enzymes is crucial for research and clinical diagnostics.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the simultaneous measurement of hypoxanthine, xanthine, uric acid, and other purines in biological samples like blood and urine.[30]

-

Principle: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase.

-

Methodology:

-

Sample Preparation: Plasma is typically deproteinized, often using trichloroacetic acid. Urine or plasma samples may be diluted with deionized water.[30]

-

Separation: A reversed-phase C18 column is commonly used. A gradient elution program with a buffered mobile phase (e.g., ammonium (B1175870) phosphate) and an organic modifier (e.g., acetonitrile) is employed to separate the purine metabolites.[30]

-

Detection: Analytes are detected using a UV detector, typically at wavelengths around 254 nm.[30]

-

Quantification: Concentrations are determined by comparing the peak areas of the analytes in the sample to those of known standards.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and specificity compared to HPLC-UV and is a powerful tool for metabolomics studies involving purines.

-

Principle: This method couples the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer.

-

Methodology:

-

Sample Preparation: Similar to HPLC, involving deproteinization and dilution.

-

LC Separation: A suitable LC method (e.g., reversed-phase or HILIC) is used to separate hypoxanthine from other matrix components.

-

Mass Spectrometry Detection: The eluent from the LC is ionized (e.g., by electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the ions is measured. For enhanced specificity, tandem mass spectrometry (MS/MS) is often used, where a specific parent ion for hypoxanthine is selected and fragmented to produce characteristic daughter ions for quantification (Selected Reaction Monitoring - SRM).

-

Quantification: Stable isotope-labeled internal standards are often used to ensure high accuracy and precision.

-

Fluorometric/Colorimetric Enzyme Assays

Commercially available kits provide a convenient method for quantifying total xanthine and/or hypoxanthine.[31][32]

-

Principle: These assays are based on the XOR-catalyzed oxidation of hypoxanthine and xanthine. In this reaction, hypoxanthine is first converted to xanthine, and then xanthine is oxidized to uric acid, producing hydrogen peroxide (H₂O₂) as a byproduct. The H₂O₂ is then detected using a probe that fluoresces or changes color in a reaction catalyzed by horseradish peroxidase (HRP).[31]

-

Methodology:

-

Sample Preparation: Samples (cell lysates, serum, urine, tissue homogenates) are prepared and centrifuged to remove debris.[31]

-

Reaction Setup: Samples are added to a 96-well plate. For each sample, two reactions are set up: one with XOR to measure total hypoxanthine + xanthine, and a control reaction without XOR to measure endogenous background.[31]

-

Reaction: A reaction mix containing the detection probe and HRP is added. The reaction is initiated by adding XOR (to the appropriate wells) and incubated.

-

Detection: The fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance (e.g., OD 570 nm) is measured using a plate reader.

-

Quantification: The concentration of hypoxanthine/xanthine in the sample is calculated by subtracting the background reading and comparing the net signal to a standard curve generated with known concentrations of xanthine.[31][32]

-

Table 3: Performance Characteristics of a Commercial Xanthine/Hypoxanthine Assay Kit

| Parameter | Value |

|---|---|

| Assay Type | Fluorometric |

| Detection Limit | 6.25 µM |

| Linear Range (Fluorometric) | 0 - 20 µM |

| Linear Range (Colorimetric) | 20 - 400 µM |

Data are representative and may vary between manufacturers and kit types.[31][32]

Conclusion

Hypoxanthine is far more than a simple intermediate in purine breakdown; it is a central node that dictates the flow of metabolites through synthesis, salvage, and degradation pathways. Its levels provide a real-time snapshot of cellular energy status and are a powerful indicator of metabolic stress and disease. The profound consequences of its dysregulation, as seen in Lesch-Nyhan syndrome and gout, highlight the critical importance of maintaining purine homeostasis. For drug development professionals, the enzymes that metabolize hypoxanthine—HGPRT and XOR—remain key targets for therapeutic intervention. Continued research into the complex regulation and signaling functions of hypoxanthine will undoubtedly uncover new insights into cellular metabolism and open new avenues for diagnosing and treating a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Frontiers | Hypoxanthine Induces Muscular ATP Depletion and Fatigue via UCP2 [frontiersin.org]

- 4. Hypoxanthine Induces Muscular ATP Depletion and Fatigue via UCP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hypoxanthine - Wikipedia [en.wikipedia.org]

- 6. Hypoxanthine → Term [lifestyle.sustainability-directory.com]

- 7. Purine metabolism - Wikipedia [en.wikipedia.org]

- 8. PURINES AND PYRIMIDINES [library.med.utah.edu]

- 9. Regulation of de novo purine synthesis in human bone marrow mononuclear cells by hypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. Increased Generation of Hypoxanthine: How Adaptation of Purine Metabolism Drives Vascular Remodeling in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. researchgate.net [researchgate.net]

- 15. Human Metabolome Database: Showing metabocard for Hypoxanthine (HMDB0000157) [hmdb.ca]

- 16. Hypoxanthine is a pharmacodynamic marker of ischemic brain edema modified by glibenclamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inosine and hypoxanthine as novel biomarkers for cardiac ischemia: From bench to point-of-care - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hypoxanthine is a checkpoint stress metabolite in colonic epithelial energy modulation and barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lesch-Nyhan Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Lesch–Nyhan syndrome - Wikipedia [en.wikipedia.org]

- 21. VisualDx Cookie Check [visualdx.com]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Biosynthesis of purine | PPTX [slideshare.net]

- 25. thno.org [thno.org]

- 26. Differential regulation of hypoxanthine and xanthine by obesity in a general population - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Semi-mechanistic Modeling of Hypoxanthine, Xanthine, and Uric Acid Metabolism in Asphyxiated Neonates - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Discovery of Hypoxanthine and Inosine as Robust Biomarkers for Predicting the Preanalytical Quality of Human Plasma and Serum for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. cellbiolabs.com [cellbiolabs.com]

- 32. tcichemicals.com [tcichemicals.com]

Biochemical Synthesis of 1,7-Dihydropurin-6-one (Hypoxanthine) In Vivo: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Purine (B94841) metabolism is a cornerstone of cellular function, responsible for the synthesis and maintenance of the building blocks of DNA and RNA, as well as critical molecules for energy homeostasis (ATP, GTP) and cellular signaling.[1][2] Central to these pathways is 1,7-Dihydropurin-6-one, more commonly known as hypoxanthine (B114508).[3] Hypoxanthine is a naturally occurring purine derivative that serves as a key intermediate in both the synthesis and degradation of purines.[3][4]

In vivo, the cellular pool of purine nucleotides is maintained through a tightly regulated balance between two primary pathways: the energy-intensive de novo synthesis pathway and the recycling-oriented salvage pathway.[1][2] While the salvage pathway is predominant under normal physiological conditions, the de novo pathway is upregulated during periods of high purine demand, such as cell proliferation.[2][5] Understanding the intricacies of hypoxanthine biosynthesis is critical for research in oncology, immunology, and genetic disorders, where dysregulation of purine metabolism is a common feature.[1] This guide provides an in-depth overview of the in vivo synthesis of hypoxanthine, quantitative data, experimental protocols, and visual pathway diagrams.

De Novo Purine Biosynthesis: The Pathway to Hypoxanthine

The de novo pathway constructs purines from simple precursors, culminating in the synthesis of inosine (B1671953) monophosphate (IMP), the nucleotide precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[6][7] The purine base of IMP is hypoxanthine.[7] This multi-step process occurs in the cytosol of most tissues and involves the sequential action of six enzymes in humans, which often assemble into a dynamic multi-enzyme complex called the "purinosome" to enhance catalytic efficiency and channel unstable intermediates.[5][8][9]

The pathway begins with 5-phosphoribosyl-1-pyrophosphate (PRPP) and proceeds through ten sequential reactions to form IMP.[5][10]

Key steps in the de novo pathway leading to IMP:

-

PRPP Synthesis: Ribose-5-phosphate is activated by PRPP synthetase to form PRPP.[11]

-

Committed Step: Glutamine PRPP amidotransferase catalyzes the displacement of pyrophosphate from PRPP by glutamine's amide nitrogen, forming 5-phosphoribosylamine. This is the primary flux-controlling step of the pathway.[8][10]

-

Purine Ring Assembly: A series of subsequent reactions add atoms from glycine, formate (B1220265) (via tetrahydrofolate), aspartate, and CO2 to build the imidazole (B134444) and then the pyrimidine (B1678525) portions of the purine ring on the phosphoribosylamine (B1198786) scaffold.[12][13]

-

IMP Formation: The final two steps, catalyzed by a bifunctional enzyme, result in the formation of IMP, which contains the base hypoxanthine.[12]

The free base, hypoxanthine, can be generated from IMP through the action of nucleotidases that remove the phosphate (B84403) group to form inosine, followed by purine nucleoside phosphorylase (PNP) which cleaves the glycosidic bond to release hypoxanthine.[13][14]

Caption: The 10-step de novo pathway converts PRPP to IMP, the direct precursor of hypoxanthine.

The Purine Salvage Pathway

The salvage pathway is a metabolically efficient alternative to de novo synthesis, recycling purine bases and nucleosides generated from the degradation of nucleic acids.[13][15] Hypoxanthine is a primary substrate for this pathway. The key enzyme, hypoxanthine-guanine phosphoribosyltransferase (HPRT), catalyzes the reaction of hypoxanthine with PRPP to directly regenerate IMP.[10][16] This single-step conversion conserves the significant energy that would otherwise be expended in the de novo pathway.[17] The activity of this pathway is crucial in tissues with limited or no de novo synthesis capabilities.[15]

Caption: The HPRT enzyme recycles hypoxanthine back to IMP in a single, energy-saving step.

Regulation of Hypoxanthine Synthesis

The synthesis of purines is tightly controlled to match cellular demand and maintain balanced nucleotide pools. Regulation occurs at multiple levels, primarily through feedback inhibition of key enzymes.[11]

-

Primary Control Point: The first committed step, catalyzed by glutamine PRPP amidotransferase , is the principal site of regulation.[8][13] This enzyme is allosterically inhibited by downstream purine ribonucleotides, including IMP, AMP, and GMP.[10][18] High concentrations of these end-products signal sufficient purine levels and shut down the pathway. Conversely, the enzyme is activated by its substrate, PRPP, ensuring the pathway proceeds when the foundational building block is available.[8][13]

-

IMP Branch Point Control: Regulation also occurs at the IMP branch point. High levels of AMP inhibit adenylosuccinate synthetase, preventing further conversion of IMP to AMP, while high levels of GMP inhibit IMP dehydrogenase, blocking the path to GMP.[18][19] This ensures a balanced production of both adenine (B156593) and guanine nucleotides.

-

Hypoxanthine-Mediated Regulation: Physiologic concentrations of hypoxanthine itself can regulate the rate of de novo purine synthesis.[20] In human bone marrow cells, increasing media hypoxanthine from 0 to 10 µM can decrease the rate of de novo synthesis by over 80%, demonstrating the potent regulatory role of the salvage pathway in controlling the de novo pathway.[20]

Caption: Feedback inhibition by purine nucleotides tightly controls the de novo synthesis pathway.

Quantitative Data Presentation

Quantifying metabolites and enzyme activities in vivo is essential for understanding metabolic flux and identifying dysregulation. The following tables summarize representative quantitative data related to hypoxanthine and purine metabolism. Values can vary significantly based on tissue type, physiological state, and analytical method.

Table 1: Representative Concentrations of Hypoxanthine

| Sample Type | Condition | Concentration (µM) | Notes |

|---|---|---|---|

| Human Plasma | Normal / Healthy | 0.2 - 1.9 | Mean value around 0.56 µM.[21] |

| Human Plasma | Type 2 Diabetes | 2.8 - 5.3 | Mean value around 3.6 µM.[22] |

| Human Plasma | Obstructive Sleep Apnea (B1277953) | 0.4 - 28 | Mean value around 5.4 µM, indicating hypoxia.[23] |

| Human Bone Marrow | Normal | ~7.1 | Significantly higher than in plasma, reflecting local metabolic activity.[20] |

| Stored Red Blood Cells | Suspension Medium | Up to 1000 | Accumulates due to the absence of xanthine (B1682287) oxidase.[24] |

Table 2: Metabolic Flux Changes in Response to Purine Levels in HeLa Cells

| Metabolite | Condition | Fold Change | Significance (p-value) |

|---|---|---|---|

| IMP | Purine-Depleted vs. Purine-Rich | 2.8-fold higher | < 0.001 |

| AMP | Purine-Depleted vs. Purine-Rich | Slightly higher | > 0.05 |

| GMP | Purine-Depleted vs. Purine-Rich | Slightly higher | > 0.05 |

| Hypoxanthine | Purine-Depleted vs. Purine-Rich | Lower | N/A |

Data adapted from a study on purinosome formation, indicating increased de novo synthesis flux under purine-depleted conditions.[25]

Experimental Protocols

Studying the biochemical synthesis of hypoxanthine involves a variety of techniques to measure enzyme activity and quantify metabolites. Below are outlines of key experimental protocols.

Protocol: Quantification of Purines in Urine by ¹H-NMR

This protocol provides a method for the rapid quantification of purines, including hypoxanthine, in urine samples, which is useful for diagnosing metabolic disorders.[26]

1. Materials and Equipment:

-

Urine sample (1 mL)

-

1N NaOH and 1N HCl for pH adjustment

-

Deuterium (B1214612) oxide (D₂O)

-

NMR spectrometer (e.g., Bruker) and NMR tubes

-

pH meter, micro-centrifuge tubes, pipettes

2. Sample Preparation:

-

Pipette 1 mL of urine into a micro-centrifuge tube.

-

Calibrate the pH meter and measure the pH of the sample.

-

Adjust the pH to 7.40 ± 0.05 using dropwise addition of 1N NaOH or 1N HCl.[26]

-

If proteins are present, filter the sample using a centrifugal filter (e.g., 10 kDa cutoff).[26]

-

Prepare the NMR sample by mixing the pH-adjusted urine with D₂O (typically a 9:1 ratio of sample to D₂O).

-

Transfer the final mixture to an appropriate NMR tube.

3. ¹H-NMR Analysis:

-

Load the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal from D₂O.

-

Acquire a standard 1D proton spectrum using a predefined protocol for metabolic profiling (e.g., with water suppression).

-

Process the acquired data (e.g., Fourier transform, phase correction, baseline correction).

4. Data Analysis:

-

Identify the characteristic resonance peaks for hypoxanthine and other purines by comparing the sample spectrum to a spectral library database of pure compounds.[26]

-

Quantify the concentration of each metabolite by integrating the area of its unique peaks relative to an internal or external standard of known concentration.

Protocol: IMP Dehydrogenase (IMPDH) Activity Assay by LC-MS/MS

This protocol measures the activity of IMPDH, a key enzyme at the IMP branch point, by quantifying the formation of its product, xanthosine (B1684192) monophosphate (XMP).[1]

1. Materials and Equipment:

-

Recombinant human IMPDH

-

Substrate: Inosine Monophosphate (IMP) solution

-

Cofactor: NAD⁺ solution

-

Buffer: Tris-HCl (pH 8.0) containing KCl and DTT

-

Quenching Solution: Cold acetonitrile (B52724) with formic acid

-

Test inhibitor compound (if applicable)

-

LC-MS/MS system, centrifuge, incubator

2. Experimental Workflow:

Caption: A stepwise workflow for measuring enzyme activity using LC-MS/MS.

3. Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube containing Tris-HCl buffer, NAD⁺, and the test inhibitor at various concentrations.[1]

-

Add the IMPDH enzyme to the mixture and pre-incubate at 37°C for a few minutes.

-

Initiate the reaction by adding the IMP substrate.

-

Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding cold acetonitrile with formic acid.[1]

-

Centrifuge the tube to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new vial for analysis.

4. Data Analysis:

-

Inject the supernatant into the LC-MS/MS system.

-

Quantify the amount of XMP produced by monitoring its specific mass transition.

-

Calculate the reaction velocity. If testing inhibitors, determine the percent inhibition for each concentration and calculate the IC₅₀ value.[1]

Conclusion

The in vivo synthesis of this compound (hypoxanthine) is a fundamental process governed by the interplay between the de novo and salvage pathways of purine metabolism. The regulation of these pathways is complex, involving intricate feedback mechanisms that ensure cellular nucleotide pools are maintained in balance with metabolic demand. For researchers in drug development, the enzymes of these pathways, such as PRPP amidotransferase and IMP dehydrogenase, represent attractive targets for therapeutic intervention in diseases characterized by uncontrolled cell proliferation. A thorough understanding of the quantitative and mechanistic aspects of hypoxanthine biosynthesis, supported by robust experimental methods, is essential for advancing research and developing novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for Hypoxanthine (HMDB0000157) [hmdb.ca]

- 4. In vivo utilization of hypoxanthine and other precursors for synthesis of nucleic acid purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Purinosome: A Case Study for a Mammalian Metabolon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. De Novo Purine Synthesis Mnemonic for USMLE [pixorize.com]

- 7. Purine Synthesis | Nucleotide Synthesis | USMLE Strike [usmlestrike.com]

- 8. news-medical.net [news-medical.net]

- 9. researchgate.net [researchgate.net]

- 10. microbenotes.com [microbenotes.com]

- 11. thesciencenotes.com [thesciencenotes.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Purine metabolism - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 16. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis [frontiersin.org]

- 19. Regulation of de novo purine biosynthesis in human lymphoblasts. Coordinate control of proximal (rate-determining) steps and the inosinic acid branch point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Regulation of de novo purine synthesis in human bone marrow mononuclear cells by hypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Hypoxanthine concentrations in normal subjects and patients with solid tumors and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Association of the plasma xanthine oxidoreductase activity with the metabolic parameters and vascular complications in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Plasma level of hypoxanthine/xanthine as markers of oxidative stress with different stages of obstructive sleep apnea syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Hypoxanthine: a new paradigm to interpret the origin of transfusion toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]

Hypoxanthine: A Fundamental Metabolite at the Crossroads of Cellular Energetics, Signaling, and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxanthine (B114508), a naturally occurring purine (B94841) derivative, is a pivotal intermediate in nucleotide metabolism.[1] Historically viewed as a simple breakdown product of adenosine (B11128) triphosphate (ATP), emerging research has illuminated its multifaceted roles in critical cellular processes. This technical guide provides a comprehensive overview of hypoxanthine's metabolism, its function as a signaling molecule, and its implications in health and disease, with a focus on quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development.

Hypoxanthine is centrally positioned within the purine metabolic network, serving as a substrate for both salvage and catabolic pathways.[2] Its intracellular concentration is tightly regulated and serves as a sensitive indicator of the cell's energetic state, particularly under conditions of hypoxia or ischemia.[3][4] Beyond its metabolic functions, hypoxanthine is increasingly recognized as a signaling molecule that can modulate inflammatory responses and influence cell fate.[5][6] Dysregulation of hypoxanthine metabolism is implicated in a range of pathologies, from the rare genetic disorder Lesch-Nyhan syndrome to more common conditions such as gout, cardiovascular disease, and neurodegenerative disorders.[2]

This guide will delve into the core aspects of hypoxanthine biochemistry, providing researchers with the necessary data and methodologies to investigate its role in their specific areas of interest.

Data Presentation

Quantitative Data on Hypoxanthine and Related Enzymes

The concentration of hypoxanthine and the kinetic properties of the enzymes that metabolize it are critical parameters for understanding its physiological and pathological roles. The following tables summarize key quantitative data from various biological sources.

Table 1: Hypoxanthine Concentrations in Biological Samples

| Biological Sample | Condition | Hypoxanthine Concentration (µM) | Reference(s) |

| Human Plasma | Normal | 0.56 (range: 0.2 - 1.9) | [7] |

| Human Plasma | Normal | 1.43 ± 0.38 | |

| Human Plasma | Normal | 2.5 ± 1.0 | [8] |

| Human Plasma | Acute Leukemia (untreated) | 0.68 (range: 0.1 - 1.1) | [7] |

| Human Plasma | Solid Tumors | 0.89 (range: 0.3 - 2.6) | [7] |

| Human Plasma | Acute Respiratory Distress Syndrome (Survivors) | 15.24 ± 2.09 | [9] |

| Human Plasma | Acute Respiratory Distress Syndrome (Non-survivors) | 37.48 ± 3.1 | [9] |

| Human Plasma | Obstructive Sleep Apnea (B1277953) Syndrome | 5.38 ± 5.11 | [10] |

| Human Plasma | Coronary Artery Disease | ~1.61 - 1.86 mg/dL (~118 - 137 µM) | |

| Human Erythrocytes | Normal | 8.0 ± 6.2 | [8] |

| Stored Red Blood Cells (Supernatant) | End of storage | up to 1000 | [11] |

| Stored Red Blood Cells (Intracellular) | End of storage | up to 300 | [11] |

| T84 Colonic Epithelial Cells | Supplemented with Hypoxanthine | Intracellular ATP increased from ~15 to 24 | [12] |

Table 2: Kinetic Parameters of Human Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)

| Substrate | Km (µM) | Vmax | Reference(s) |

| Hypoxanthine | 0.45 | - | [13] |

| Guanine (B1146940) | - | - | [2] |

| 5-Phosphoribosyl-1-pyrophosphate (PRPP) | - | - | [2] |

| IMP (reverse reaction) | 5.4 | - | [13] |

| Pyrophosphate (reverse reaction) | 25 | - | [13] |

Note: Vmax values are often reported in relative units or are dependent on enzyme concentration and specific activity, hence they are not always directly comparable across studies.

Table 3: Kinetic Parameters of Xanthine (B1682287) Oxidase (XO)

| Substrate | Source | Km (µM) | Vmax (µM/s) | Reference(s) |

| Hypoxanthine | Milk | 3.68 ± 0.18 | 1.836 ± 0.015 | [14] |

| Xanthine | Milk | 5.95 ± 0.267 | 1.96 ± 0.11 | [14] |

| Hypoxanthine | Not specified | - | ~32% of Vmax with hypoxanthine | [15] |

Signaling Pathways and Metabolic Networks

The Central Role of Hypoxanthine in Purine Metabolism

Hypoxanthine is a critical node in the purine metabolic network, linking the de novo synthesis, salvage, and degradation pathways. The following diagram illustrates these interconnected routes.

Hypoxanthine as a Sensor of Cellular Energy Status

Under conditions of metabolic stress, such as hypoxia, the degradation of ATP leads to an accumulation of hypoxanthine. This increase can influence the activity of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Hypoxanthine and the Inflammatory Response

Hypoxanthine metabolism is intricately linked to the inflammatory response. The degradation of hypoxanthine by xanthine oxidase produces reactive oxygen species (ROS), which can act as signaling molecules to activate inflammatory pathways such as the NLRP3 inflammasome.

Experimental Protocols

Measurement of Hypoxanthine Concentration by HPLC

This protocol describes a common method for the quantification of hypoxanthine in biological fluids such as plasma or cell culture supernatant.[16]

1. Sample Preparation: a. For plasma or serum, proteins must be removed. This can be achieved by ultrafiltration or precipitation with an equal volume of cold 10% (w/v) trichloroacetic acid or perchloric acid, followed by centrifugation at 10,000 x g for 10 minutes at 4°C. b. For cell culture supernatant, centrifuge to remove any cellular debris. c. The resulting supernatant is collected for HPLC analysis.

2. HPLC System and Conditions: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). b. Mobile Phase: A common mobile phase is an isocratic elution with a phosphate (B84403) buffer (e.g., 50 mM potassium phosphate, pH 7.0) or a gradient elution with a mixture of phosphate buffer and methanol. c. Flow Rate: Typically 1.0 mL/min. d. Detection: UV detection at 254 nm. e. Injection Volume: 20 µL.

3. Standard Curve Preparation: a. Prepare a stock solution of hypoxanthine (e.g., 1 mM) in the mobile phase. b. Perform serial dilutions of the stock solution to create a standard curve with a range of concentrations that is expected to encompass the sample concentrations (e.g., 0.1 µM to 100 µM).

4. Data Analysis: a. Run the standards and samples on the HPLC system. b. Identify the hypoxanthine peak in the chromatograms based on the retention time of the standard. c. Integrate the peak area for each standard and sample. d. Plot a standard curve of peak area versus hypoxanthine concentration. e. Determine the concentration of hypoxanthine in the samples by interpolating their peak areas on the standard curve.

Assay for Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Activity

This spectrophotometric assay measures HGPRT activity by monitoring the conversion of a substrate to its corresponding nucleotide.[17][18]

1. Reagent Preparation: a. Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2. b. Substrate Solution: 1 mM guanine in 0.1 M NaOH. c. Co-substrate Solution: 10 mM 5-phosphoribosyl-1-pyrophosphate (PRPP) in assay buffer. d. Enzyme Preparation: Prepare cell or tissue lysates by sonication or freeze-thaw cycles in a suitable lysis buffer, followed by centrifugation to remove debris. The supernatant contains the HGPRT enzyme.

2. Assay Procedure: a. In a UV-transparent cuvette, mix:

- 800 µL of Assay Buffer

- 100 µL of Substrate Solution (guanine)

- 50 µL of cell lysate (enzyme source) b. Incubate the mixture at 37°C for 5 minutes to equilibrate. c. Initiate the reaction by adding 50 µL of the Co-substrate Solution (PRPP). d. Immediately monitor the change in absorbance at 257.5 nm over time using a spectrophotometer. The conversion of guanine to GMP results in an increase in absorbance at this wavelength.

3. Data Analysis: a. Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve. b. Use the molar extinction coefficient of the product (GMP) to convert the rate of absorbance change to the rate of product formation (µmol/min). c. Normalize the enzyme activity to the total protein concentration of the lysate to obtain the specific activity (e.g., in nmol/min/mg protein).

Assay for Xanthine Oxidase (XO) Activity

This spectrophotometric assay measures XO activity by monitoring the formation of uric acid from a substrate.[19][20][21]

1. Reagent Preparation: a. Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5. b. Substrate Solution: 1 mM hypoxanthine or xanthine in 0.01 M NaOH. c. Enzyme Preparation: Prepare cell or tissue lysates as described for the HGPRT assay.

2. Assay Procedure: a. In a UV-transparent cuvette, mix:

- 900 µL of Assay Buffer

- 50 µL of Substrate Solution (hypoxanthine or xanthine) b. Incubate the mixture at 25°C for 5 minutes to equilibrate. c. Initiate the reaction by adding 50 µL of the cell lysate (enzyme source). d. Immediately monitor the increase in absorbance at 290 nm (for hypoxanthine as substrate) or 295 nm (for xanthine as substrate) over time. This corresponds to the formation of uric acid.

3. Data Analysis: a. Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve. b. Use the molar extinction coefficient of uric acid at the respective wavelength to convert the rate of absorbance change to the rate of uric acid formation (µmol/min). c. Normalize the enzyme activity to the total protein concentration of the lysate to obtain the specific activity (e.g., in nmol/min/mg protein).

Drug Development Implications

The central role of hypoxanthine in purine metabolism makes the enzymes that regulate its levels attractive targets for drug development.

-

Xanthine Oxidase Inhibitors: Drugs like allopurinol (B61711) and febuxostat (B1672324) are widely used to treat gout by inhibiting xanthine oxidase, thereby reducing the production of uric acid from hypoxanthine and xanthine.

-

HGPRT as a Target: In certain parasitic protozoa that are auxotrophic for purines, HGPRT is essential for their survival, making it a potential target for the development of anti-parasitic drugs.[22]

-

Hypoxanthine as a Biomarker: The levels of hypoxanthine in biological fluids are being investigated as a biomarker for various pathological conditions, including hypoxia, ischemia, and certain cancers.[3][7] This could aid in early diagnosis, prognosis, and monitoring of treatment efficacy.

Conclusion

Hypoxanthine is far more than a mere intermediate in purine metabolism. It stands at a critical juncture of cellular bioenergetics and signaling, with its concentration and flux through associated pathways having profound implications for cell function and organismal health. For researchers and drug development professionals, a deep understanding of hypoxanthine's biochemistry, coupled with robust methodologies for its quantification and the characterization of its metabolic enzymes, is essential for unraveling its complex roles in disease and for the rational design of novel therapeutic strategies. The data, protocols, and pathway visualizations provided in this guide serve as a foundational resource for advancing these endeavors.

References

- 1. Hypoxia modulates the purine salvage pathway and decreases red blood cell and supernatant levels of hypoxanthine during refrigerated storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 3. Hypoxanthine as an indicator of hypoxia: its role in health and disease through free radical production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hypoxanthine Secretion from Human Adipose Tissue and its Increase in Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hypoxanthine Produces Rapid Antidepressant Effects by Suppressing Inflammation in Serum and Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proof of concept: hypoxanthine from stored red blood cells induces neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hypoxanthine concentrations in normal subjects and patients with solid tumors and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hypoxanthine and xanthine levels determined by high-performance liquid chromatography in plasma, erythrocyte, and urine samples from healthy subjects: the problem of hypoxanthine level evolution as a function of time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plasma hypoxanthine levels in ARDS: implications for oxidative stress, morbidity, and mortality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Plasma level of hypoxanthine/xanthine as markers of oxidative stress with different stages of obstructive sleep apnea syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hypoxanthine: a new paradigm to interpret the origin of transfusion toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hypoxanthine is a checkpoint stress metabolite in colonic epithelial energy modulation and barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

- 14. Reexamining Michaelis-Menten enzyme kinetics for xanthine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. HPRT Assay Kit - HGPRT Activity Assay Kit [novocib.com]

- 17. Human hypoxanthine-guanine phosphoribosyltransferase. Development of a spectrophotometric assay and its use in detection and characterization of mutant forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]

- 20. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]

- 21. dl.icdst.org [dl.icdst.org]

- 22. Pyrophosphate Activation in Hypoxanthine-Guanine Phosphoribosyltransferase with Transition State Analogue - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Mechanisms of Hypoxanthine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of hypoxanthine (B114508) derivatives in pharmacology. Hypoxanthine, a naturally occurring purine (B94841) derivative, and its related compounds form a diverse class of pharmacologically active agents with a wide range of therapeutic applications. This document delves into the core molecular interactions, signaling pathways, and experimental methodologies used to characterize these compounds, with a focus on their roles as enzyme inhibitors and receptor modulators.

Core Mechanisms of Action

Hypoxanthine derivatives exert their pharmacological effects primarily through the modulation of key enzymes involved in purine metabolism and signaling pathways. The four principal mechanisms of action explored in this guide are:

-

Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH): A critical rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides.

-

Inhibition of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): A key enzyme in the purine salvage pathway.

-

Antagonism of Adenosine (B11128) Receptors: Primarily targeting A1 and A2A receptor subtypes, which are crucial in regulating various physiological processes.

-

Inhibition of Phosphodiesterases (PDEs): Enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

IMPDH catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a crucial step in the biosynthesis of guanine nucleotides.[1] Inhibition of IMPDH leads to the depletion of intracellular guanine nucleotide pools, thereby disrupting DNA and RNA synthesis and ultimately arresting cell proliferation.[2][3] This mechanism is particularly effective in rapidly dividing cells, making IMPDH a key target for immunosuppressive, antiviral, and anticancer therapies.[3]

Quantitative Data: IMPDH Inhibitors

The inhibitory potency of various hypoxanthine derivatives and related compounds against IMPDH is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki).

| Compound | Target | IC50 (µM) | Ki (nM) | Reference(s) |

| Mycophenolic Acid (MPA) | IMPDH2 | 0.02 - 20 | - | [4][5][6] |

| Mycophenolic Acid Glucuronide (MPAG) | IMPDH2 | >10000 | - | [4] |

| Merimepodib | IMPDH | 0.007 | - | [5] |

| Inosinic Acid | IMPDH | - | 250 | [5] |

| 6-Chloroinosine | IMPDH | - | - | [5] |

| MPA Derivative 1 | IMPDH2 | 0.84 | - | [7] |

| MPA Derivative 2 | IMPDH2 | 0.95 | - | [7] |

| MPA Derivative 3 | IMPDH2 | 0.59 | - | [7] |

Signaling Pathway: IMPDH Inhibition

Inhibition of IMPDH has significant downstream effects on cellular signaling and metabolism. The depletion of GTP pools and the accumulation of IMP can lead to cell cycle arrest, primarily in the G1 phase, and can induce differentiation in some cell lines.[2]

Experimental Protocol: IMPDH Activity Assay (Spectrophotometric)

This protocol outlines a common method for measuring IMPDH activity by monitoring the production of NADH at 340 nm.

Materials:

-

Purified recombinant IMPDH enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA

-

Substrate Stock Solution: 20 mM IMP, 50 mM NAD+

-

Test compound (potential inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer capable of reading absorbance at 340 nm

-

96-well UV-transparent microplate

Procedure:

-

Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the assay buffer and the desired concentration of the test compound. Include a control well with the solvent alone.

-

Enzyme Addition: Add a pre-determined amount of purified IMPDH enzyme to each well.

-

Initiation of Reaction: Initiate the reaction by adding the substrate stock solution to each well. The final volume should be standardized (e.g., 200 µL).

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-20 minutes). The rate of NADH formation is proportional to the IMPDH activity.

-

Data Analysis: Calculate the initial reaction velocity (V) for each concentration of the inhibitor. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Inhibition of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)

HGPRT is a central enzyme in the purine salvage pathway, catalyzing the conversion of hypoxanthine and guanine to their respective mononucleotides, IMP and GMP.[8] Inhibition of HGPRT disrupts this recycling pathway, forcing cells to rely on the more energy-intensive de novo purine synthesis. This mechanism is exploited in cancer chemotherapy and in the treatment of parasitic infections, as some protozoa are entirely dependent on the purine salvage pathway.

Quantitative Data: HGPRT Inhibitors

The inhibitory potency of various compounds against HGPRT is presented below.

| Compound | Target | Ki (µM) | Reference(s) |

| Acyclovir (B1169) | HGPRTase | 190 | [9] |

| Guanosine | HGPRTase | 1400 | [9] |

| Deoxyguanosine | HGPRTase | 570 | [9] |

| 9-Carboxymethoxymethylguanine | HGPRTase | 720 | [9] |

| Acyclovir monophosphate | HGPRTase | 12 | [9] |

| GMP | HGPRTase | 4 | [9] |

| C1'-Branched Acyclic Nucleoside Phosphonate (18b) | Human HGPRT | 0.7 | [10] |

| C1'-Branched Acyclic Nucleoside Phosphonate (20d) | PfHGXPRT | 0.4 | [10] |

| Transition State Analogue (Compound 1) | PfHGXPRT | 0.0005 | [11] |

Signaling Pathway: HGPRT Inhibition

Inhibition of HGPRT blocks the conversion of hypoxanthine and guanine into IMP and GMP, leading to a decrease in the purine nucleotide pool available for DNA and RNA synthesis.

Experimental Protocol: HGPRT Activity Assay (Radiolabeled)

This protocol describes a common method for measuring HGPRT activity using a radiolabeled substrate.

Materials:

-

Cell or tissue lysate containing HGPRT

-

Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4)

-

Substrate Mix: Containing a known concentration of [14C]-hypoxanthine and an excess of 5-phosphoribosyl-1-pyrophosphate (PRPP)

-

Stopping Solution: e.g., 4 M formic acid

-

Thin-layer chromatography (TLC) plates (e.g., cellulose (B213188) PEI)

-

Developing Solvent: e.g., 0.5 M LiCl

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the cell lysate with the assay buffer.

-

Initiation of Reaction: Add the substrate mix containing [14C]-hypoxanthine to start the reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding the stopping solution.

-

Separation of Substrate and Product: Spot the reaction mixture onto a TLC plate. Develop the chromatogram using the developing solvent to separate the unreacted [14C]-hypoxanthine from the product, [14C]-IMP.

-

Quantification: Scrape the spots corresponding to hypoxanthine and IMP from the TLC plate into separate scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of [14C]-IMP formed as a percentage of the total radioactivity. HGPRT activity is expressed as nmol of product formed per mg of protein per hour. For inhibitor studies, perform the assay with varying concentrations of the test compound to determine the IC50 value.

Antagonism of Adenosine Receptors

Methylxanthines, such as caffeine (B1668208) and theophylline, are well-known hypoxanthine derivatives that act as non-selective antagonists of adenosine A1 and A2A receptors.[12] These G protein-coupled receptors are widely distributed throughout the body and are involved in diverse physiological processes, including neurotransmission, cardiac function, and inflammation.[13] Antagonism of these receptors leads to a range of pharmacological effects, such as central nervous system stimulation and bronchodilation.

Quantitative Data: Adenosine Receptor Antagonists

The affinity of various xanthine (B1682287) derivatives for adenosine receptors is quantified by their Ki values.

| Compound | Receptor | Ki (µM) | Reference(s) |

| Xanthine | A1 | 170 | [12][14] |

| Xanthine | A2 | 93 | [12][14] |

| Theophylline | A1 | 10 - 25 | [15] |

| Theophylline | A2A | 45 | [16] |

| Caffeine | A1 | 25 - 50 | [15] |

| Caffeine | A2A | 98 | [16] |

| 3-Isobutyl-1-methylxanthine (IBMX) | A1/A2 | Equipotent | [12] |

| 1,3-Diethyl-8-phenylxanthine | A2 | 0.2 | [12][14] |

| 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX) | A1 | 0.00047 | [17] |

| 8-Phenyltheophylline | A1 | ~700x > A2 | [12][14] |

Signaling Pathway: Adenosine A1 and A2A Receptor Antagonism

Adenosine A1 and A2A receptors are coupled to different G proteins and have opposing effects on adenylyl cyclase activity. A1 receptor activation inhibits adenylyl cyclase via Gi, while A2A receptor activation stimulates it via Gs. Antagonism of these receptors blocks the effects of endogenous adenosine.

Experimental Protocol: Adenosine Receptor Binding Assay (Radioligand)

This protocol describes a method to determine the affinity of a test compound for adenosine receptors using a radiolabeled ligand.[18][19]

Materials:

-

Cell membranes expressing the adenosine receptor of interest (e.g., from CHO or HEK293 cells)

-

Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A)

-

Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4)

-

Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM NECA)

-

Test compound at various concentrations

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Incubation Mixture Preparation: In test tubes, combine the cell membranes, radioligand, and either the test compound, assay buffer (for total binding), or the non-specific binding control.

-

Incubation: Incubate the mixtures at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixtures through glass fiber filters using a filtration apparatus to separate the bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competitive binding assays, plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Inhibition of Phosphodiesterases (PDEs)

Methylxanthines can also act as non-selective inhibitors of phosphodiesterases, the enzymes that hydrolyze cAMP and cGMP.[20] By inhibiting PDEs, these compounds increase the intracellular levels of these second messengers, leading to a variety of cellular responses, including smooth muscle relaxation and anti-inflammatory effects.

Quantitative Data: PDE Inhibitors

The inhibitory potency of methylxanthines against various PDE isoforms is generally in the micromolar range.

| Compound | Target | IC50 (µM) | Reference(s) |

| 3-Isobutyl-1-methylxanthine (IBMX) | Non-selective PDE | 2 - 50 | [21] |

| Theophylline | PDE4 | ~100-1000 | [16] |

| Caffeine | PDE4 | ~100-1000 | [16] |

| Papaverine | Non-selective PDE | 2 - 25 | [21] |

Signaling Pathway: PDE Inhibition

Inhibition of PDEs prevents the breakdown of cAMP and cGMP, leading to the activation of downstream effectors such as PKA and PKG.

References

- 1. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of guanine nucleotide depletion on cell cycle progression in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of mycophenolic acid glucuronide on inosine monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inosine-5'-monophosphate dehydrogenase (IMPDH) Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mycophenolic Acid Derivatives with Immunosuppressive Activity from the Coral-Derived Fungus Penicillium bialowiezense - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Prolinol Containing Inhibitors of Hypoxanthine–Guanine–Xanthine Phosphoribosyltransferase: Rational Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of acyclovir and its metabolites on hypoxanthine-guanine phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. C1′‐Branched Acyclic Nucleoside Phosphonates as Inhibitors of Plasmodium Falciparum 6‐Oxopurine Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition and Mechanism of Plasmodium falciparum Hypoxanthine–Guanine–Xanthine Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Xanthine derivatives as antagonists at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]

- 15. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

1,7-Dihydropurin-6-one discovery and history in biochemical research

An In-depth Technical Guide to 1,7-Dihydropurin-6-one (Isoguanine) in Biochemical Research

Introduction

This compound, more commonly known as isoguanine (B23775) (isoG), is a purine (B94841) base and an isomer of guanine.[1] Since its initial synthesis, isoguanine has transitioned from a chemical curiosity to a significant molecule in biochemical and synthetic biology research. Its role as a marker for oxidative DNA damage, its unique base-pairing properties, and its application in expanded genetic alphabets underscore its importance. This guide provides a comprehensive overview of the discovery, history, and biochemical significance of isoguanine for researchers, scientists, and professionals in drug development.

Discovery and Early History

Isoguanine was first synthesized by the Nobel laureate Emil Fischer in 1897.[2][3] Initially, it was believed that 2-oxo-6-aminopurine was an oxidized form of adenine (B156593) that would likely be found in animals.[3] Later, isoguanine was isolated from natural sources, including croton beans (Croton tiglium), butterfly wings, and marine mollusks.[2][4] Early chemical studies revealed that isoguanine is converted to xanthine (B1682287) by hydrochloric acid but is resistant to nitric acid, a reactivity that helped confirm its 2-oxo-6-aminopurine structure.[2][3] In 1939, it was confirmed that the ribose in its nucleoside form, isoguanosine (B3425122), is linked to the N9 position of the base.[2][3]

dot

Caption: A timeline of key discoveries related to isoguanine.

Biochemical Significance

Oxidative Damage and Mutagenesis

A pivotal moment in isoguanine research was its identification as a product of oxidative damage to DNA.[1][2] Reactive oxygen species (ROS), which are common in cells, can oxidize adenine moieties in DNA to form isoguanine.[2] It has been detected in DNA treated with oxidizing agents and in mammalian chromatin exposed to hydrogen peroxide in the presence of metal ions like Fe(III), Cu(II), Ni(II), and Co(II).[2] Furthermore, isoguanine levels are reportedly higher in human cancerous tissue compared to normal tissue, suggesting its potential as a biomarker for oxidative stress and carcinogenesis.[2]

The formation of isoguanine in DNA is mutagenic.[5] It can cause mispairing during DNA replication, leading to A to C, G, and T transversions, as well as other base substitutions and deletions.[5] While it doesn't halt replication, the incorrect base pairing can lead to permanent mutations if not repaired.[1]

Caption: A generalized workflow for the synthesis of isoguanosine.

Role in Unnatural Nucleic Acids and Expanded Genetic Alphabets

Isoguanine's ability to form a stable base pair with isocytosine (B10225) (isoC) through three hydrogen bonds has been a cornerstone of research into expanding the genetic alphabet. [6][7]This non-natural base pair is orthogonal to the canonical Watson-Crick pairs (A-T and G-C), meaning they do not pair with the natural bases. [6]The 5-methyl derivative of isocytosine (⁵MeisoC) is often used to improve stability. [7] The isoG-isoC pair has been successfully incorporated into DNA and RNA, and certain DNA polymerases can replicate DNA containing this third base pair with high fidelity. [6][8]This has led to the development of "hachimoji" nucleic acids, which contain eight different bases (four natural and four unnatural, including isoguanine). [1]

| Duplex containing isoG:isoC pair | Melting Temperature (Tₘ) | ΔTₘ (vs. mismatch) | Reference |

|---|---|---|---|

| d-isoG:d-isoCMe | (data not in snippets) | 7.8 °C (vs. d-isoG:dT) | [7] |

| h-isoG:h-isoCMe | (data not in snippets) | 8.8 °C (vs. h-isoG:dT) | [7] |

Enzymatic Interactions and Polymerase Recognition

The interaction of isoguanine with various enzymes, particularly polymerases, has been extensively studied. [8]T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment of DNA polymerase I can all catalyze the template-directed incorporation of isoguanosine triphosphate opposite an isocytosine in a template strand. [8]However, T4 DNA polymerase does not exhibit this activity. [8] A challenge in the biological application of the isoG-isoC pair is the tautomerism of isoguanine. A minor tautomeric form of isoguanine can pair with thymine, leading to the misincorporation of T opposite isoG during replication. [6][8]

| Enzyme | Substrate (Isoguanine) | Product | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|---|

| E. coli Cytosine Deaminase | Isoguanine | Xanthine | 49 | 72 | 6.7 x 10⁵ | [5][9] |

| E. coli Cytosine Deaminase | Cytosine | Uracil | 45 | 302 | 1.5 x 10⁵ | [5][9] |

dot

Caption: Enzymatic deamination of isoguanine to xanthine by Cytosine Deaminase.

Experimental Protocols

Protocol 1: Synthesis of Isoguanosine via Diazotization of 2,6-Diaminopurine (B158960) Riboside

This protocol is based on the method described by Davoll et al. [2] Materials:

-

2,6-Diaminopurine riboside

-

Glacial acetic acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Filtration apparatus

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve 2,6-diaminopurine riboside in a suitable volume of glacial acetic acid in a reaction flask.

-

Cool the solution in an ice bath with continuous stirring.

-

Prepare a solution of sodium nitrite in deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cooled purine solution over a period of 1-2 hours. Maintain the temperature below 5°C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours, then allow it to warm to room temperature and stir overnight.

-

A precipitate of isoguanosine will form. Collect the precipitate by vacuum filtration.

-

Wash the collected solid sequentially with cold deionized water, ethanol, and diethyl ether to remove impurities and residual solvent.

-

Dry the product under vacuum to obtain isoguanosine.

-

Confirm the identity and purity of the product using techniques such as HPLC, NMR spectroscopy, and mass spectrometry.

Protocol 2: Enzymatic Assay for Isoguanine Deaminase Activity

This protocol is designed to measure the deamination of isoguanine to xanthine by cytosine deaminase (CDA).

Materials:

-

Purified E. coli cytosine deaminase

-

Isoguanine stock solution (dissolved in a minimal amount of NaOH and buffered)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.7)

-

Spectrophotometer capable of reading in the UV range

-

Quartz cuvettes

-

Xanthine oxidase (for a coupled assay, if desired)

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the reaction buffer and a specific concentration of isoguanine (e.g., ranging from 10 µM to 500 µM for kinetic analysis).

-

Pre-incubate the cuvette at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Initiate the reaction by adding a small, predetermined amount of cytosine deaminase to the cuvette. Mix quickly by inverting the cuvette.

-

Monitor the reaction by continuously recording the decrease in absorbance at the λmax of isoguanine or the increase in absorbance at the λmax of xanthine. The deamination reaction can be followed spectrophotometrically due to the different UV absorption spectra of the substrate and product.

-

Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (A = εcl). The molar extinction coefficients for isoguanine and xanthine at the chosen wavelength are required.

-

To determine the kinetic parameters (Km and kcat), repeat the assay at various isoguanine concentrations and plot the initial rates against the substrate concentration. Fit the data to the Michaelis-Menten equation.

Conclusion

This compound (isoguanine) has a rich history in biochemical research, from its initial synthesis to its current role in cutting-edge synthetic biology. Its significance as a marker for oxidative DNA damage highlights its relevance in the study of mutagenesis and cancer. Furthermore, its unique base-pairing properties have been instrumental in the development of expanded genetic alphabets, opening new avenues for encoding information in biological systems. The continued study of isoguanine and its interactions with cellular machinery will undoubtedly lead to further advancements in our understanding of nucleic acid biochemistry and its applications in biotechnology and medicine.

References

- 1. Isoguanine - Wikipedia [en.wikipedia.org]

- 2. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rescue of the Orphan Enzyme Isoguanine Deaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Isoguanine and 5-Methyl-Isocytosine Bases, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic recognition of the base pair between isocytidine and isoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rescue of the orphan enzyme isoguanine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

Hypoxanthine in Human Plasma: A Technical Guide for Researchers

An in-depth guide on the physiological concentration, metabolic pathways, and quantification of hypoxanthine (B114508) in human plasma, tailored for researchers, scientists, and drug development professionals.

Introduction

Hypoxanthine, a naturally occurring purine (B94841) derivative, is a critical intermediate in the metabolism of nucleotides. It is formed from the deamination of adenine (B156593) and is a key substrate in the purine salvage pathway, as well as a precursor to uric acid in the degradation pathway. The concentration of hypoxanthine in human plasma is a dynamically regulated parameter that can serve as a valuable biomarker for various physiological and pathological states, most notably tissue hypoxia. This technical guide provides a comprehensive overview of the physiological concentration of hypoxanthine, detailed experimental protocols for its quantification, and a description of its central role in metabolic pathways.

Data Presentation: Physiological Concentration of Hypoxanthine

The physiological concentration of hypoxanthine in the plasma of healthy human adults is typically in the low micromolar range. However, it is important to note that these values can be influenced by a variety of factors, including diet, exercise, and underlying health conditions. Furthermore, improper sample handling, such as delayed separation of plasma from blood cells, can lead to falsely elevated levels due to the release of hypoxanthine from erythrocytes.

| Population/Condition | Mean Concentration (µM) | Range (µM) | Analytical Method | Reference |

| Healthy Adults | 1.65 ± 0.78 | - | Gas Chromatography-Mass Spectrometry | [1] |

| Healthy Adults | 2.5 ± 1.0 | - | High-Performance Liquid Chromatography (HPLC) | |

| Healthy Adults | 0.56 | 0.2 - 1.9 | High-Performance Liquid Chromatography (HPLC) | |

| Healthy Newborns (Umbilical Cord Plasma) | 5.8 ± 3.0 | 0 - 11.0 | Enzymatic | |

| Intrauterine Hypoxia (Umbilical Cord Plasma) | 25.0 ± 18.0 | 11.0 - 61.5 | Enzymatic |

Signaling Pathways Involving Hypoxanthine

Hypoxanthine occupies a central position in purine metabolism, linking the salvage and degradation pathways. Understanding these pathways is crucial for interpreting changes in plasma hypoxanthine concentrations.

Purine Metabolism Pathway

The following diagram illustrates the key metabolic pathways involving hypoxanthine. In the salvage pathway, hypoxanthine is recycled back into inosine (B1671953) monophosphate (IMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). In the degradation pathway, hypoxanthine is oxidized to xanthine (B1682287) and subsequently to uric acid by the enzyme xanthine oxidase (XO).

Caption: Purine Metabolism Pathways Involving Hypoxanthine.

Experimental Protocols

Accurate quantification of hypoxanthine in plasma is essential for its use as a biomarker. Below are detailed methodologies for common analytical techniques.

Sample Collection and Preparation

Proper sample handling is critical to prevent factitious increases in hypoxanthine levels.

Caption: Recommended Workflow for Plasma Sample Handling.

Protocol for Sample Preparation:

-

Blood Collection: Collect venous blood into pre-chilled tubes containing ethylenediaminetetraacetic acid (EDTA) as an anticoagulant.

-

Immediate Cooling: Place the blood collection tubes on ice immediately after collection to minimize metabolic activity of blood cells.

-

Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at approximately 2000 x g for 15 minutes at 4°C to separate plasma from blood cells.

-

Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and red blood cell pellet.

-

Storage: Aliquot the plasma into cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method offers robust and reliable quantification of hypoxanthine.

Materials and Reagents:

-

HPLC system with UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium phosphate (B84403) monobasic

-

Phosphoric acid

-

Perchloric acid (PCA)

-

Hypoxanthine standard

-

Ultrapure water

Procedure:

-

Standard Preparation: Prepare a stock solution of hypoxanthine (e.g., 1 mg/mL) in 0.1 M NaOH and dilute with mobile phase to create a series of calibration standards (e.g., 0.1 to 10 µg/mL).

-

Sample Deproteinization:

-

Thaw plasma samples on ice.

-

To 200 µL of plasma, add 20 µL of ice-cold 6% perchloric acid.

-

Vortex for 30 seconds.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

-

Chromatographic Conditions:

-

Mobile Phase: 100 mM potassium phosphate buffer (pH 3.5) with 1% methanol.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 254 nm.

-

-